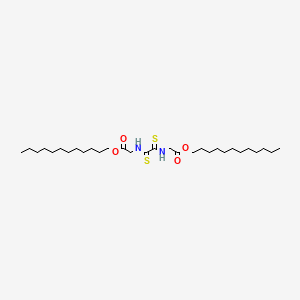

Oxamide, N,N'-bis(dodecyloxycarbonylmethyl)dithio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The USAF MK-79 is a compound primarily used in military applications, specifically as a part of the MK 79 MOD 1 bomb. This bomb is a napalm-based low-drag incendiary device developed by the United States Navy. It is designed to be either mechanically or electrically fuzed, making it versatile for various operational scenarios .

Preparation Methods

The preparation of the USAF MK-79 involves the synthesis of napalm, which is a mixture of a gelling agent and a volatile petrochemical (usually gasoline). The gelling agent is typically a combination of naphthenic and palmitic acids, which are mixed with gasoline to form a thick, sticky substance that adheres to surfaces and burns intensely. Industrial production methods involve large-scale mixing and stabilization processes to ensure the consistency and effectiveness of the napalm .

Chemical Reactions Analysis

The USAF MK-79 undergoes several types of chemical reactions, primarily combustion. When ignited, the napalm reacts with oxygen in the air to produce carbon dioxide, water, and a significant amount of heat. The primary reagents involved in these reactions are the hydrocarbons in the gasoline and the oxygen in the air. The major products formed from these reactions are carbon dioxide and water, along with various intermediate compounds depending on the specific conditions of the combustion .

Scientific Research Applications

The USAF MK-79 has limited applications in scientific research due to its primary use as a military incendiary device. its components, such as napalm, have been studied extensively for their combustion properties and effects on various materials. Research in chemistry and materials science often explores the thermal and oxidative stability of compounds similar to those found in napalm. Additionally, studies in environmental science examine the impact of napalm and similar substances on ecosystems and human health .

Mechanism of Action

The mechanism of action of the USAF MK-79 involves the rapid oxidation of its hydrocarbon components upon ignition. The napalm adheres to surfaces and burns at extremely high temperatures, causing extensive thermal damage. The molecular targets are primarily the hydrocarbons in the napalm, which undergo exothermic reactions with oxygen. The pathways involved include the breaking of carbon-hydrogen bonds and the formation of carbon-oxygen bonds, leading to the release of energy in the form of heat .

Comparison with Similar Compounds

The USAF MK-79 can be compared to other incendiary compounds such as the A/P25S-5A foliage-penetrating gyrojet signal kit and the MK 31 MOD 0 signal projector. These compounds also utilize hydrocarbon-based fuels and gelling agents to produce intense heat upon ignition. the USAF MK-79 is unique in its specific formulation and application as a low-drag incendiary bomb. The A/P25S-5A and MK 31 MOD 0 are primarily used for signaling and illumination, whereas the USAF MK-79 is designed for maximum thermal damage .

Conclusion

The USAF MK-79 is a specialized compound with significant military applications. Its preparation involves the synthesis of napalm, and it undergoes intense combustion reactions. While its scientific research applications are limited, its mechanism of action and comparison with similar compounds highlight its unique properties and effectiveness as an incendiary device.

Properties

CAS No. |

63867-41-4 |

|---|---|

Molecular Formula |

C30H56N2O4S2 |

Molecular Weight |

572.9 g/mol |

IUPAC Name |

dodecyl 2-[[2-[(2-dodecoxy-2-oxoethyl)amino]-2-sulfanylideneethanethioyl]amino]acetate |

InChI |

InChI=1S/C30H56N2O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-27(33)25-31-29(37)30(38)32-26-28(34)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,31,37)(H,32,38) |

InChI Key |

AYMSESRIOPBFMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CNC(=S)C(=S)NCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)